molecular formula C6H7NO2S B13128499 4-Methylpyridine-3-sulfinicacid

4-Methylpyridine-3-sulfinicacid

Cat. No.: B13128499
M. Wt: 157.19 g/mol
InChI Key: BCHXFBLXPXGGKX-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-sulfinic acid is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyridine-3-sulfinic acid typically involves the oxidation of 4-methylpyridine. One common method includes the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the sulfinic acid group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production of 4-Methylpyridine-3-sulfinic acid often employs large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-3-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

4-Methylpyridine-3-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylpyridine-3-sulfinic acid involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The sulfinic acid group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpyridine-3-sulfinic acid is unique due to its specific positioning of the sulfinic acid group, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. This unique structure makes it valuable in specific chemical and industrial applications .

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

4-methylpyridine-3-sulfinic acid

InChI

InChI=1S/C6H7NO2S/c1-5-2-3-7-4-6(5)10(8)9/h2-4H,1H3,(H,8,9)

InChI Key

BCHXFBLXPXGGKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)S(=O)O

Origin of Product

United States

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